

# Application Notes and Protocols for Immunofluorescence Localization of NSD2

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## Compound of Interest

Compound Name: *Nsd2-pwwwp1-IN-2*

Cat. No.: *B15583730*

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These application notes provide a detailed protocol for the immunofluorescent staining and localization of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1. This document is intended for researchers, scientists, and drug development professionals interested in studying the subcellular localization and function of NSD2.

## Introduction

NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine 36 (H3K36me2), a mark associated with active gene transcription.[1][2] Dysregulation of NSD2 is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a significant target for drug development.[1] Understanding the subcellular localization of NSD2 is crucial for elucidating its role in cellular processes and disease. While predominantly a nuclear protein, its localization can be modulated, for instance, by compounds that interfere with its chromatin reader domains, leading to its accumulation in the nucleolus.[1][3][4]

## Data Presentation

The following table summarizes quantitative data on the change in NSD2 subcellular localization upon treatment with UNC6934, a chemical probe that targets the PWWP1 domain of NSD2. The data is presented as the Pearson Correlation Coefficient (PCC) of co-localization between NSD2 and the nucleolar marker fibrillarin, as determined by immunofluorescence microscopy. An increase in the PCC indicates a greater accumulation of NSD2 in the nucleolus.

Treatment	Concentration	Duration	Mean Pearson Correlation Coefficient (PCC)	Standard Deviation
DMSO (Vehicle Control)	-	4 hours	0.35	0.05
UNC6934	5 $\mu$ M	4 hours	0.55	0.07
UNC7145 (Negative Control)	5 $\mu$ M	4 hours	0.37	0.04

Data is adapted from the findings presented in Dilworth et al., Nature Chemical Biology, 2022. [\[1\]](#)[\[3\]](#)

## Experimental Protocols

This section provides a detailed methodology for the immunofluorescent staining of NSD2 in cultured cells.

## Materials and Reagents

- Primary Antibody: Rabbit anti-NSD2 antibody
- Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
- Cell Culture: U2OS cells or other suitable cell line
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Solution: 0.1% Triton X-100 in PBS
- Blocking Buffer: 5% Normal Goat Serum (NGS) and 0.1% Triton X-100 in PBS
- Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS

- Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
- Mounting Medium: Antifade mounting medium
- Phosphate Buffered Saline (PBS)
- Glass coverslips and microscope slides

## Procedure

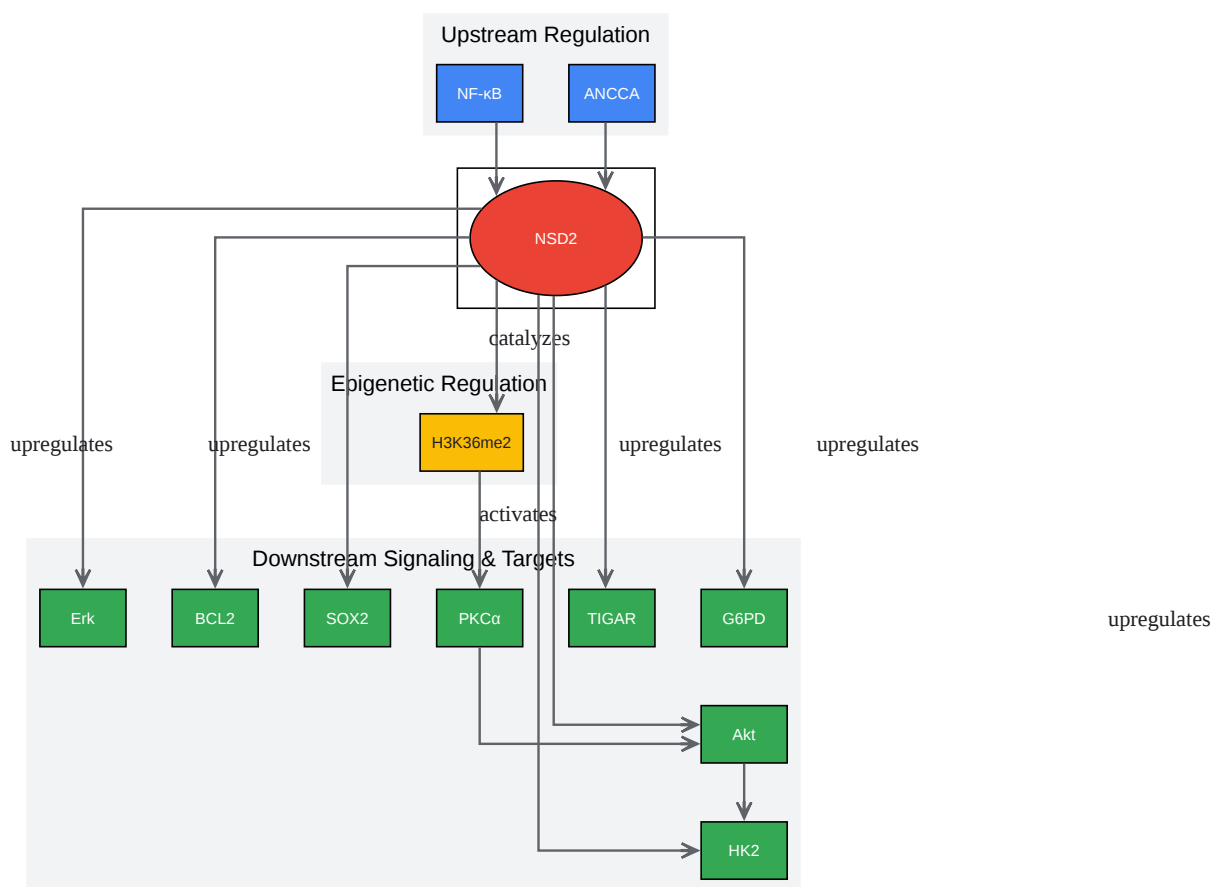
- Cell Culture:
  - Seed U2OS cells onto glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
- Cell Treatment (Optional):
  - If studying the effect of a compound on NSD2 localization, treat the cells with the desired concentration of the compound (e.g., 5  $\mu$ M UNC6934) for the specified duration (e.g., 4 hours). Include appropriate vehicle controls.
- Fixation:
  - Aspirate the culture medium and gently wash the cells twice with PBS.
  - Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.
- Washing:
  - Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
  - Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.
- Blocking:

- Aspirate the permeabilization solution and wash the cells three times with PBS.
- Block non-specific antibody binding by incubating the cells in Blocking Buffer (5% NGS in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
- Primary Antibody Incubation:
  - Dilute the primary anti-NSD2 antibody in Antibody Dilution Buffer to the recommended concentration (e.g., 1:500).
  - Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.
  - Incubate overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - The next day, wash the cells three times with PBS for 5 minutes each.
  - Dilute the fluorescently-conjugated secondary antibody in Antibody Dilution Buffer.
  - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Nuclear Staining:
  - Wash the cells three times with PBS for 5 minutes each, protected from light.
  - Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
- Mounting:
  - Wash the cells a final three times with PBS.
  - Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.
  - Seal the edges of the coverslips with clear nail polish and allow to dry.

- Imaging and Analysis:
  - Visualize the stained cells using a fluorescence or confocal microscope.
  - Capture images using appropriate filter sets for the chosen fluorophores.
  - For quantitative analysis of co-localization, specialized imaging software can be used to calculate the Pearson Correlation Coefficient between the NSD2 and a marker for a specific subcellular compartment (e.g., fibrillarin for the nucleolus).

## Visualizations

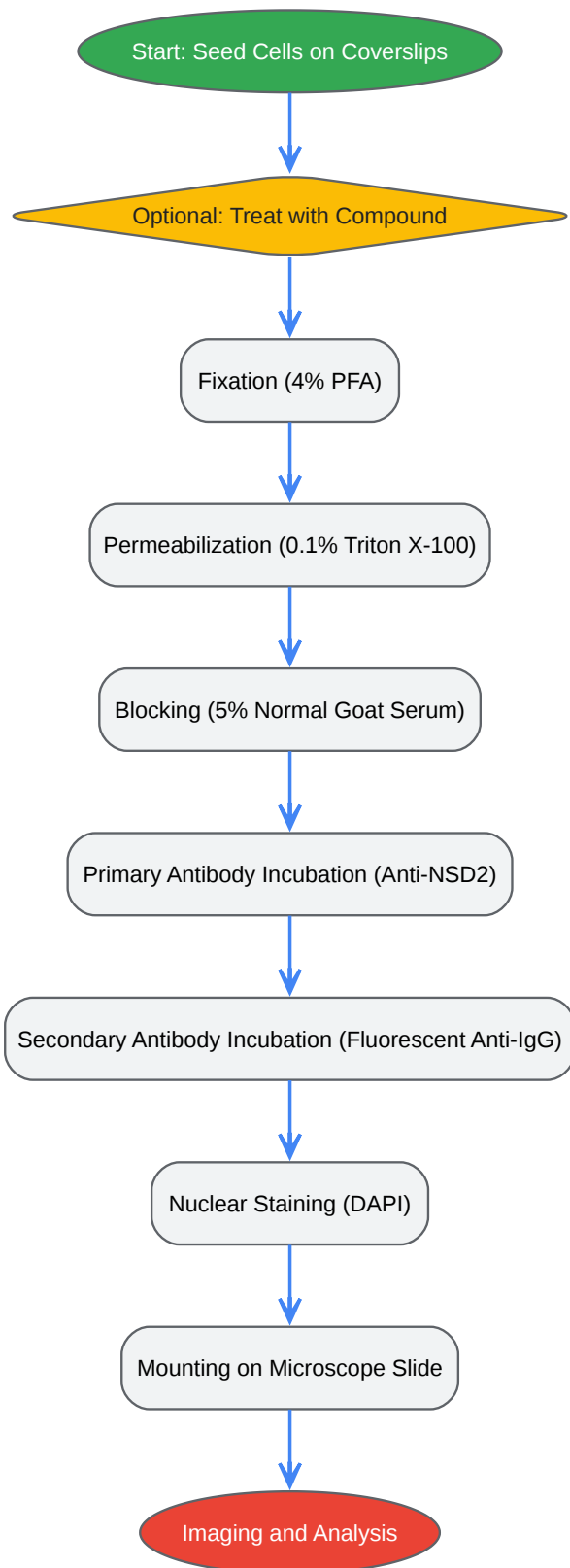
### NSD2 Signaling Pathway



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Caption: A simplified diagram of the NSD2 signaling pathway.

## Immunofluorescence Experimental Workflow



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Caption: Workflow for NSD2 immunofluorescence staining.

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## References

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